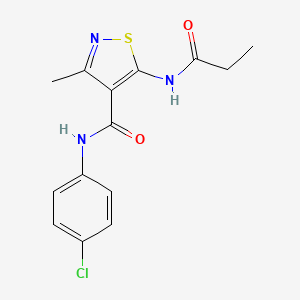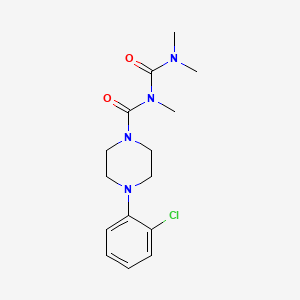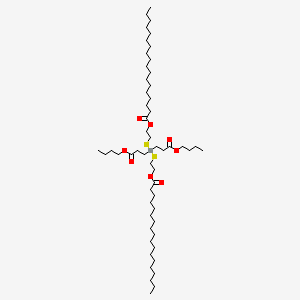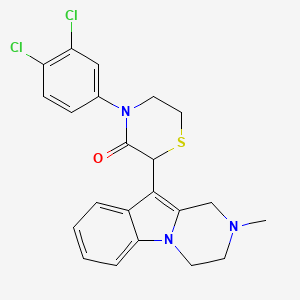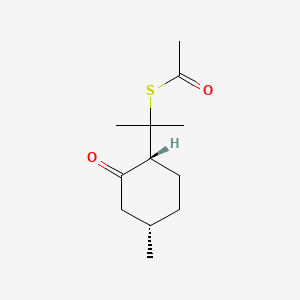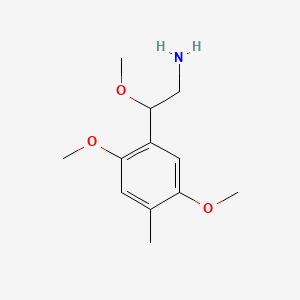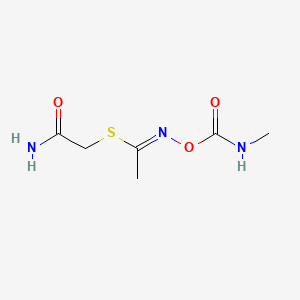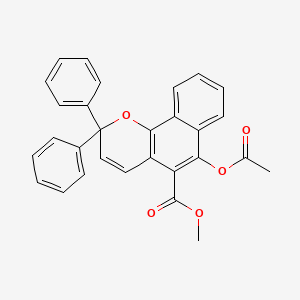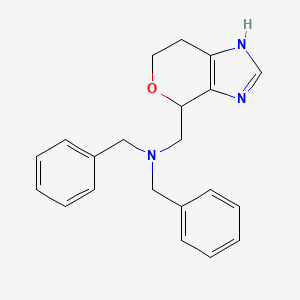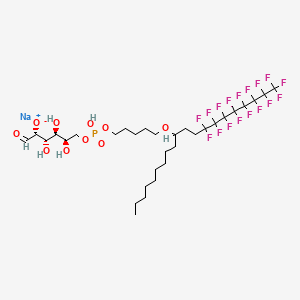
D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) is a complex compound that combines the properties of D-galactose, a simple sugar, with a perfluorinated alkyl phosphate group. This unique structure endows the compound with distinctive chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) typically involves a multi-step process. The initial step often includes the preparation of the perfluorinated alkyl phosphate intermediate. This is followed by the conjugation of this intermediate with D-galactose under specific reaction conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process generally includes the use of specialized equipment to handle the perfluorinated intermediates and ensure the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with modified functional groups.
Applications De Recherche Scientifique
D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It is employed in studies involving carbohydrate-protein interactions and as a probe for investigating cellular processes.
Medicine: The compound’s unique properties make it useful in drug delivery systems, where it can enhance the targeting and efficacy of therapeutic agents.
Industry: It is utilized in the production of specialized materials and coatings, benefiting from its chemical stability and unique physical properties.
Mécanisme D'action
The mechanism of action of D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) involves its interaction with specific molecular targets and pathways. The perfluorinated alkyl phosphate group can interact with cellular membranes, enhancing the compound’s ability to penetrate cells and deliver therapeutic agents. The D-galactose moiety can bind to galactose receptors on cell surfaces, facilitating targeted delivery and uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Galactose-6-O-sulphate sodium salt: This compound shares the D-galactose moiety but differs in its sulfate group, which imparts different chemical properties.
D-Galactose-6-phosphate: Another similar compound, differing in its phosphate group, which affects its reactivity and applications.
Uniqueness
D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) is unique due to its combination of a perfluorinated alkyl phosphate group with D-galactose. This unique structure provides enhanced chemical stability, specific interactions with cellular targets, and versatile applications in various fields.
Propriétés
Numéro CAS |
172916-27-7 |
|---|---|
Formule moléculaire |
C31H45F17NaO10P |
Poids moléculaire |
954.6 g/mol |
Nom IUPAC |
sodium;(2R,3R,4S,5R)-6-[5-(13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptadecafluoroicosan-10-yloxy)pentoxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxy-1-oxohexan-2-olate |
InChI |
InChI=1S/C31H45F17O10P.Na/c1-2-3-4-5-6-7-9-12-19(56-15-10-8-11-16-57-59(54,55)58-18-21(51)23(53)22(52)20(50)17-49)13-14-24(32,33)25(34,35)26(36,37)27(38,39)28(40,41)29(42,43)30(44,45)31(46,47)48;/h17,19-23,51-53H,2-16,18H2,1H3,(H,54,55);/q-1;+1/t19?,20-,21+,22+,23-;/m0./s1 |
Clé InChI |
DPEDSLFQGYRZSA-DGBVNISCSA-N |
SMILES isomérique |
CCCCCCCCCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCCCCOP(=O)(O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)[O-])O)O)O.[Na+] |
SMILES canonique |
CCCCCCCCCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCCCCOP(=O)(O)OCC(C(C(C(C=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


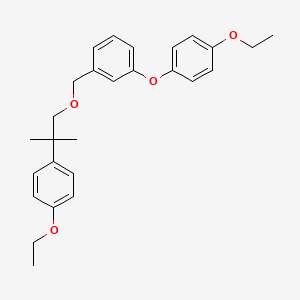

![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)

